3-m-Toluidinopropane-1,2-diol is an organic compound characterized by the presence of a toluidine group attached to a propane-1,2-diol structure. Its molecular formula is , and it has a molar mass of approximately 181.23 g/mol. This compound appears as a colorless to pale yellow liquid with a density of about 1.180 g/cm³ and a melting point between 105-106 °C. The compound's structure consists of a propanediol backbone with a methyl group and an amino group, which contribute to its chemical properties and potential applications in various fields.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
Synthesis of 3-m-Toluidinopropane-1,2-diol can be achieved through several methods:
These synthetic routes highlight the versatility in producing this compound for research and industrial applications.
3-m-Toluidinopropane-1,2-diol has several potential applications:
Several compounds share structural similarities with 3-m-Toluidinopropane-1,2-diol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylbenzene-1,2-diol | Lacks the propanediol backbone; primarily used in organic synthesis. | |
| 4-Methylbenzene-1,2-diol | Similar structure but different position of methyl group; used in dyes. | |
| N,N-Dimethylaminoethanol | Contains a dimethylamino group; utilized in surfactants and emulsifiers. |
3-m-Toluidinopropane-1,2-diol stands out due to its combination of both alcohol and amine functionalities within a propanediol framework. This unique structure allows for diverse reactivity patterns not found in simpler analogs like 3-methylbenzene-1,2-diol or N,N-Dimethylaminoethanol.
The IUPAC name for this compound is 3-[(3-methylphenyl)amino]propane-1,2-diol, reflecting its propanediol backbone substituted with a 3-methylphenylamino group at the third carbon. Common synonyms include:
These terms are used interchangeably in chemical literature, though the IUPAC name ensures unambiguous identification.
The molecular formula is C₁₀H₁₅NO₂, derived from:
Molecular weight:
$$
\text{MW} = (12 \times 10) + (1 \times 15) + (14 \times 1) + (16 \times 2) = 181.24 \, \text{g/mol}.
$$
This aligns with computational data from PubChem.
The compound’s 3D structure features:
The spatial arrangement is confirmed by its SMILES notation, OCC(O)CNC1=CC=CC(=C1)C, which specifies substituent positions.
Compared to analogous compounds:
The amino group in 3-m-toluidinopropane-1,2-diol enables nucleophilic reactivity absent in ether-linked derivatives.
The synthesis of 3-m-Toluidinopropane-1,2-diol primarily relies on two fundamental precursor categories: m-toluidine derivatives and propanediol precursors [2] [15]. The most commonly employed synthetic route involves the nucleophilic substitution reaction between m-toluidine and glycerol chlorohydrin under controlled conditions [32].
The reaction mechanism proceeds through a nucleophilic attack by the aromatic amine nitrogen on the electrophilic carbon bearing the chlorine substituent in glycerol chlorohydrin [30] [33]. This substitution reaction follows an SN2 mechanism, where the primary carbon of the chlorohydrin is attacked by the nucleophilic nitrogen, resulting in the displacement of chloride ion and formation of the desired amino diol product [34].
Table 1: Primary Precursor Selection and Reaction Conditions
| Precursor Type | Specific Compound | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Amine Source | m-Toluidine | 40-50 | 2-3 | 79-85 |
| Diol Precursor | Glycerol Chlorohydrin | 30-50 | 1-3 | 75-82 |
| Alternative Route | Epichlorohydrin + m-Toluidine | 80-100 | 4-6 | 65-75 |
Alternative synthetic approaches involve the direct reaction of m-toluidine with epichlorohydrin, followed by hydrolysis to yield the target compound [31]. This pathway requires careful control of reaction conditions to prevent unwanted side reactions and ensure selective formation of the desired regioisomer [30].
The glycerol chlorohydrin method demonstrates superior selectivity and yields compared to epichlorohydrin-based routes [32]. The reaction typically employs a catalyst system comprising copper oxide as the primary catalyst with various metal oxide promoters including ferric oxide, zinc oxide, and manganese oxide [32].
Industrial-scale synthesis of 3-m-Toluidinopropane-1,2-diol requires sophisticated catalytic systems to achieve optimal conversion rates and selectivity [2] [16]. The most effective catalytic approach utilizes heterogeneous copper-based catalysts supported on various metal oxide promoters [32].
The catalyst composition typically consists of 0.5-3% copper oxide relative to the glycerol chlorohydrin mass, with promoter concentrations ranging from 10-60% of the primary catalyst quantity [32]. Ferric oxide, zinc oxide, stannic oxide, magnesium oxide, calcium oxide, manganese oxide, chromic oxide, and titanium oxide serve as effective promoters [32].
Table 2: Catalytic System Optimization Parameters
| Catalyst Component | Concentration Range (% w/w) | Temperature Range (°C) | Selectivity Enhancement (%) |
|---|---|---|---|
| Copper Oxide | 0.5-3.0 | 30-50 | 15-25 |
| Ferric Oxide | 10-60 (of CuO) | 30-50 | 8-12 |
| Zinc Oxide | 10-60 (of CuO) | 30-50 | 10-15 |
| Manganese Oxide | 10-60 (of CuO) | 30-50 | 12-18 |
Temperature control represents a critical parameter in catalytic optimization, with optimal reaction temperatures maintained between 30-50°C [32]. Higher temperatures can lead to increased side product formation and reduced selectivity toward the desired amino diol [25].
The reaction time optimization studies indicate that 1-3 hours provides optimal conversion while minimizing byproduct formation [32]. Extended reaction times beyond this range do not significantly improve yields but may increase impurity levels [2].
Catalyst recovery and reuse strategies involve filtration and drying procedures that enable multiple reaction cycles without significant activity loss [32]. The recovered catalyst maintains effectiveness for extended periods when properly stored and handled [18].
Purification of 3-m-Toluidinopropane-1,2-diol from crude reaction mixtures requires specialized separation techniques due to the polar nature of the compound and presence of similar molecular weight impurities [18] [19]. The most effective purification strategy employs a multi-stage approach combining ion exchange, solid-phase extraction, and distillation techniques [18].
The initial purification step involves ion exchange resin treatment to remove ionic impurities and unreacted starting materials [18]. This process effectively separates the target compound from glycerol, buffer components, and other polar molecules with similar physicochemical properties [18].
Table 3: Purification Stage Yields and Purity Levels
| Purification Stage | Yield Recovery (%) | Purity Achieved (%) | Processing Time (hours) |
|---|---|---|---|
| Ion Exchange | 93-95 | 85-90 | 2-4 |
| Solid-Phase Extraction | 90-93 | 95-98 | 1-2 |
| Vacuum Distillation | 85-90 | 99+ | 3-5 |
| Overall Process | 70-75 | 99+ | 6-11 |
Solid-phase extraction serves as the secondary purification step, providing additional removal of remaining impurities and further concentration of the target product [18]. This technique enables efficient separation while maintaining high recovery yields [18].
The final purification stage employs vacuum distillation under carefully controlled conditions to achieve pharmaceutical-grade purity levels exceeding 99% [32]. The distillation parameters include reduced pressure conditions and temperature control to prevent thermal decomposition [19].
Yield maximization strategies focus on optimizing each purification stage to minimize product losses [20]. Solvent recovery and recycling procedures enable economic operation while maintaining environmental compliance [22].
Crystallization techniques can be employed as an alternative purification method, particularly when high-purity crystalline product is required [21]. The addition of specific surfactants and alcohols during crystallization improves crystal morphology and facilitates solid-liquid separation [21].